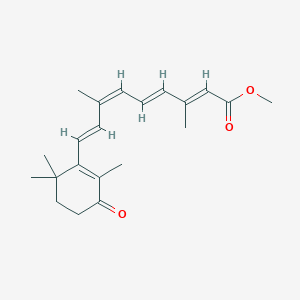

4-Keto 9-cis Retinoic Acid Methyl Ester

Description

Contextualizing Retinoids: Derivatives of Vitamin A and Their Foundational Biological Roles

Retinoids are a class of compounds derived from vitamin A (retinol) or that are structurally and functionally similar to it. These molecules are indispensable for a wide array of physiological processes. The biological activities of retinoids are vast and varied, encompassing critical functions in:

Vision: Retinal, an aldehyde form of vitamin A, is a crucial component of the photopigment rhodopsin in the retina, essential for sight in low-light conditions.

Cellular Differentiation and Growth: Retinoic acid isomers are potent regulators of gene expression, influencing the differentiation of various cell types, including epithelial cells and immune cells.

Immune Function: Vitamin A and its metabolites are vital for maintaining the integrity of mucosal barriers and for the proper functioning of the innate and adaptive immune systems.

Embryonic Development: The precise regulation of retinoic acid signaling is critical for the normal development of the embryo, including the formation of the heart, central nervous system, and limbs.

The diverse functions of retinoids are mediated by their interaction with specific nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which act as ligand-activated transcription factors to control the expression of a multitude of target genes.

Overview of 4-Keto 9-cis Retinoic Acid Methyl Ester: A Significant Metabolite and Derivative in Retinoid Pathways

Within the intricate metabolic network of retinoids, this compound emerges as a notable derivative. It is the methyl ester form of 4-Keto 9-cis Retinoic Acid, which itself is a significant metabolite of 9-cis Retinoic Acid. scbt.com The addition of a keto group at the 4-position and the esterification of the carboxylic acid group represent key metabolic transformations that modulate the activity and fate of the parent retinoid.

The presence of the 9-cis isomer configuration is of particular interest, as 9-cis-retinoic acid is a known high-affinity ligand for both RAR and RXR nuclear receptors. The metabolic conversion to the 4-keto form is a recognized pathway for the catabolism and clearance of retinoic acids. Esterification to the methyl ester form can influence the compound's solubility, transport, and interaction with cellular components.

While extensive research has focused on the primary retinoids like all-trans-retinoic acid and 9-cis-retinoic acid, the specific biological activities and detailed metabolic fate of this compound are less well-documented in publicly available scientific literature. Its significance is primarily understood through its position as a downstream metabolite in the complex cascade of retinoid metabolism.

Below is a data table summarizing the key chemical identifiers for this compound.

| Property | Value | Source |

| CAS Number | 163955-59-7 | pharmaffiliates.com |

| Molecular Formula | C21H28O3 | pharmaffiliates.com |

| Molecular Weight | 328.2 g/mol | pharmaffiliates.com |

Further research is warranted to fully elucidate the specific biological functions and potential pharmacological relevance of this particular retinoid derivative. Understanding the roles of such metabolites is crucial for a comprehensive picture of retinoid signaling and homeostasis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8-,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSFDGSDUILKPM-WNACIYAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Keto 9 Cis Retinoic Acid Methyl Ester

Laboratory Synthesis of 4-Keto-9-cis-Retinoic Acid and Related Isomers

The laboratory synthesis of 4-keto-9-cis-retinoic acid is a multi-step process that builds upon established methods for retinoid chemistry. A common strategy involves first synthesizing 9-cis-retinoic acid and then introducing the 4-keto group, or vice-versa. The synthesis of 9-cis-retinoic acid can be achieved through various routes, including the isomerization of the more thermodynamically stable all-trans-retinoic acid. nih.govresearchgate.net

One synthetic approach starts from β-ionone, which serves as the foundational structure for the β-ionone ring. google.com The polyene side chain is constructed step-wise through a series of reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to achieve the desired length and stereochemistry. The specific geometry of the 9-cis double bond can be established through stereoselective reactions or by isomerization of an all-trans precursor using photochemical methods or transition metal catalysis. google.comwho.int For instance, the condensation of a 9-cis-β-C15-aldehyde with ethyl senecioate can produce 9-cis-retinoic acid. who.int

Specific Reagents and Reaction Conditions for 4-Keto Group Introduction

The introduction of a ketone group at the C4 position of the β-ionone ring is a key modification in the synthesis of 4-keto-9-cis-retinoic acid. This transformation is typically achieved through an oxidation reaction of a suitable precursor, such as 9-cis-retinoic acid or a related intermediate.

The C4 position is allylic, making it susceptible to oxidation. Specific reagents for this transformation include chromium-based oxidants, such as chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC), under controlled conditions to avoid over-oxidation or side reactions on the conjugated polyene chain. Another approach involves the use of other oxidizing agents like manganese dioxide (MnO₂), which is often used for the oxidation of allylic alcohols. google.com The reaction pathway may involve the initial formation of a 4-hydroxyretinoid intermediate, which is then further oxidized to the 4-keto derivative. The generation of a resonance-stabilized carbocation can be quenched by the loss of a proton from the C4 position of the ionone (B8125255) ring. acs.orgnih.gov The choice of solvent, temperature, and reaction time is critical to maximize the yield of the desired 4-keto product while minimizing degradation of the sensitive polyene system.

Chemical Derivatization to the Methyl Ester Form

The final step in the synthesis of 4-Keto 9-cis Retinoic Acid Methyl Ester is the conversion of the carboxylic acid group of 4-keto-9-cis-retinoic acid into a methyl ester. This derivatization is a standard esterification reaction.

Common laboratory methods for this transformation include:

Acid-catalyzed Esterification: Treating the retinoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to drive the equilibrium towards the ester product.

Diazomethane (B1218177): Reaction with diazomethane (CH₂N₂) provides a rapid and quantitative conversion of carboxylic acids to methyl esters at room temperature. However, diazomethane is highly toxic and explosive, requiring specialized handling.

Other Methylating Agents: Reagents like methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate, K₂CO₃) or trimethylsilyldiazomethane (B103560) can also be used. For analytical purposes, derivatization can be confirmed by separating the methyl ester using gas-liquid or liquid-liquid chromatography and quantifying it by mass spectrometry. who.int

Catalytic Approaches for the Production of 9-cis-Retinoids and their Derivatives

Achieving the 9-cis geometry is a significant challenge in retinoid synthesis, as the all-trans isomer is generally more stable. Catalytic isomerization of readily available all-trans retinoids presents an efficient strategy to produce 9-cis isomers. nih.gov Research has shown that transition metal-based catalysts, particularly palladium complexes, are effective for this transformation. nih.gov

The process often involves heating a solution of an all-trans retinoid (such as all-trans-retinyl acetate) in a solvent like acetonitrile (B52724) with a small percentage of a palladium catalyst. nih.govnih.gov Both conventional heating and microwave irradiation have been successfully employed, with microwave heating often leading to dramatically reduced reaction times. nih.gov A screen of various transition metal catalysts has identified palladium complexes with labile ligands as being particularly effective. nih.gov

| Catalyst | Reaction Conditions | Conversion to cis-isomers (%) | Yield of 9-cis-Retinal (%) |

|---|---|---|---|

| Pd(OAc)₂ | 65°C, 2h | 39 | 17 |

| PdCl₂(PPh₃)₂ | 65°C, 2h | 33 | 14 |

| Pd(ACN)₂Cl₂ | 65°C, 2h | 34 | 15 |

| Pd(OAc)₂ | Microwave, 10 min | 30 | 13 |

Mechanisms of Isomerization Catalysis

The mechanism by which transition metal catalysts facilitate the isomerization of the double bond in the polyene chain has been a subject of detailed study. For palladium-catalyzed isomerization of retinoids, mechanistic studies suggest a pathway that does not involve a hydride mechanism. nih.govchemrxiv.org Isotopic labeling experiments showed no deuterium (B1214612) incorporation from deuterated solvents, ruling out mechanisms that depend on solvent-based hydride exchange. nih.gov

The proposed mechanism involves the following key steps: nih.gov

Catalyst Dimerization: The catalytic cycle may be initiated by the dimerization of the palladium catalyst.

Adduct Formation: A cyclic, six-membered chloropalladate catalyst-substrate adduct is formed between the palladium complex and the retinoid's polyene chain.

Isomerization: This adduct facilitates the rotation around the carbon-carbon double bond. Quantum chemical calculations indicate that the energy barrier for trans-to-cis isomerization is significantly lowered in the presence of the catalyst. nih.gov

Product Release: The cyclic adduct opens to release the Z-isomer (cis-retinoid), and the catalyst is regenerated to continue the cycle.

This mechanistic understanding highlights how transition metal catalysts can overcome the thermodynamic preference for the all-trans isomer and provide a regioselective route to clinically and biologically important 9-cis-retinoids. nih.gov

Analytical and Bioanalytical Methodologies for 4 Keto 9 Cis Retinoic Acid Methyl Ester Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of retinoid analysis, allowing for the separation of complex mixtures of isomers and metabolites from biological matrices. nih.govresearchgate.net The inherent structural similarities among retinoids, such as the presence of a polyene chain, necessitate high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of retinoids. umich.edu Due to the varying polarities of retinoid metabolites, both normal-phase and reverse-phase HPLC methods are employed. springernature.comnih.gov Reverse-phase HPLC, often utilizing C18 or C30 columns, is most common for separating retinoids due to its compatibility with a wide range of compound polarities. nih.govjfda-online.comnih.gov

Gradient elution systems, where the mobile phase composition is changed over time, are frequently used to resolve complex mixtures of retinoids with differing polarities in a single run, shortening analysis time and improving peak shape. umich.edu For instance, a gradient of acetonitrile (B52724) and water, often with an acidic modifier like acetic or formic acid, can effectively separate parent retinoids from their more polar oxidized metabolites. umich.eduthermofisher.com Isocratic methods, which use a constant mobile phase composition, are also utilized for simpler mixtures or specific isomers. nih.govjfda-online.com

Detection is typically performed using a UV-Vis detector, as the conjugated double bond system of retinoids results in strong absorbance in the UV region, generally between 325 and 380 nm. nih.govnih.govsielc.com The specific wavelength is chosen to maximize sensitivity for the analyte of interest; for 9-cis-retinoic acid and its 4-oxo metabolite, detection is often set around 348 nm. nih.gov

Table 1: Representative HPLC Parameters for Retinoid Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 or C30, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with mixtures of Acetonitrile/Methanol (B129727)/Water with acidic modifiers (e.g., 0.1% Formic Acid, 0.5% Acetic Acid) or buffers (e.g., Ammonium Acetate). umich.edunih.govjfda-online.comthermofisher.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min. jfda-online.comsielc.com |

| Detection | UV-Vis Diode Array Detector (DAD) at wavelengths between 325-380 nm. nih.govsielc.com |

| Temperature | Often performed at ambient temperature, though column temperature can be controlled (e.g., 45°C) to improve reproducibility. umich.edubohrium.com |

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). springernature.comthermofisher.com This technique is particularly crucial for quantifying low-abundance metabolites like 4-keto retinoids in complex biological samples. acs.orgnih.gov LC-MS/MS offers significant advantages over HPLC with UV detection, including lower limits of detection (LLOD) and quantification (LLOQ), often reaching sub-ng/mL or attomolar levels. thermofisher.comacs.org

Ionization of the retinoid molecules is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). springernature.comnih.govacs.org ESI is commonly used, and retinoids with a carboxylic acid group, such as retinoic acids, ionize well in negative ion mode to form deprotonated molecules [M-H]⁻. nih.gov Non-acidic retinoids can be detected in positive ion mode, often as protonated molecules [M+H]⁺ or ions corresponding to the loss of water. nih.gov

Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte in a method known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). thermofisher.comomicsonline.org This allows the instrument to filter out background noise and interfering matrix components, enabling accurate quantification even at very low concentrations. nih.gov

Table 2: Example LC-MS/MS Parameters for Related Retinoid Compounds

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| 9-cis-Retinoic Acid | Negative ESI | 299.4 | 255.2 |

| 4-oxo-9-cis-Retinoic Acid | Negative ESI | 313.4 | 269.3 |

| all-trans-Retinoic Acid | Negative ESI | 301.0 | 205.0 |

| 13-cis-Retinoic Acid-d5 (IS) | Negative ESI | 304.4 | 260.2 |

Data derived from studies on closely related analytes. nih.govomicsonline.org

Spectroscopic Characterization (e.g., UV-Vis and NMR for structural elucidation of related compounds)

Spectroscopic methods are indispensable for the structural confirmation of retinoids.

UV-Visible (UV-Vis) Spectroscopy : The extensive system of conjugated double bonds in the polyene chain of retinoids gives them characteristic strong UV absorbance. nih.gov The wavelength of maximum absorbance (λmax) is sensitive to the specific geometry (cis/trans isomerism) of the double bonds and the nature of the end group. For example, the introduction of a keto group at the 4-position of the ring shifts the λmax. Absorbance spectroscopy is a simple and rapid method to determine the concentration of purified retinoid standards. nih.gov

Table 3: UV Absorbance Maxima (λmax) for Selected Retinoic Acid Analogs in Ethanol

| Compound | λmax (nm) |

|---|---|

| all-trans-Retinoic Acid | 350 |

| 9-cis-Retinoic Acid | 345 |

| 13-cis-Retinoic Acid | 354 |

| 4-oxo-Retinoic Acid | 360 |

Source: Data compiled from Kane et al., 2011. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the complete structural elucidation of novel retinoids or for confirming the structure of synthesized standards. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of stereochemistry and the position of functional groups. While specific NMR data for 4-Keto 9-cis Retinoic Acid Methyl Ester is not detailed in general literature, the technique has been successfully applied to characterize other retinoids, including deuterated analogs, confirming their molecular structure. fit.edu

Quantification Methods in Complex Biological Matrices (e.g., tissue homogenates, cellular extracts, environmental samples)

Quantifying retinoids in biological matrices is challenging due to their low concentrations, susceptibility to degradation, and the presence of interfering substances. springernature.comnih.gov The process involves careful sample collection, extraction, and analysis, often by LC-MS/MS.

Sample Preparation : All procedures must be carried out under dim or red light to prevent photoisomerization and degradation. nih.govbohrium.comresearchgate.net

Tissue Homogenates : Tissues such as liver, kidney, or brain (typically 10-100 mg) are homogenized in a suitable buffer. researchgate.netacs.org The extraction of retinoids is then performed.

Cellular Extracts : Cultured cells are harvested, and the cytosol is extracted to measure intracellular retinoid concentrations. researchgate.netescholarship.org

Serum/Plasma : Blood samples are collected, and serum or plasma is separated for analysis. nih.govnih.gov

Extraction : Liquid-liquid extraction is a common method. After sample homogenization or protein precipitation (e.g., with acetonitrile), retinoids are extracted into an organic solvent like hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane. nih.govnih.govnih.gov The organic layer is then separated, evaporated to dryness under nitrogen, and the residue is reconstituted in the mobile phase for injection into the HPLC or LC-MS/MS system. umich.edunih.gov

Analytical Challenges : A significant challenge in LC-MS/MS analysis of biological samples is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., lipids, salts) suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govresearchgate.net The lack of a true "blank" biological matrix devoid of endogenous retinoids makes it difficult to assess extraction recovery and matrix effects without the use of appropriate internal standards. nih.gov

Table 4: Common Biological Matrices and Extraction Techniques for Retinoid Analysis

| Biological Matrix | Common Extraction Protocol |

|---|---|

| Serum/Plasma | Protein precipitation with acetonitrile, followed by liquid-liquid extraction with hexane. nih.gov |

| Tissue Homogenates (e.g., Liver, Brain) | Homogenization in buffer, followed by saponification (for esters) and/or liquid-liquid extraction with organic solvents. researchgate.netnih.govresearchgate.net |

| Cellular Extracts | Cell lysis and extraction of the cytosolic fraction, followed by protein precipitation and solvent extraction. researchgate.netescholarship.org |

Application of Deuterium-Labeled Analogs (e.g., 4-Keto 9-cis Retinoic Acid-d3) as Internal Standards in Research

To overcome the challenges of quantification in complex matrices, stable isotope-labeled internal standards are considered the gold standard in LC-MS/MS-based bioanalysis. nih.govnih.govcerilliant.com For the analysis of this compound, an ideal internal standard would be its deuterium-labeled analog, such as 4-Keto 9-cis Retinoic Acid-d3. veeprho.comaxios-research.com

The principle of using a stable isotope-labeled internal standard relies on the fact that it is chemically identical to the analyte and thus exhibits the same behavior during sample extraction, chromatography, and ionization. nih.govcerilliant.com However, due to the mass difference from the incorporated deuterium (B1214612) atoms, it can be distinguished from the endogenous analyte by the mass spectrometer. lumiprobe.com

By adding a known amount of the deuterated standard to the sample at the beginning of the extraction process, any loss of analyte during sample preparation or any variation in instrument response due to matrix effects will affect both the analyte and the internal standard equally. nih.govnih.gov The concentration of the endogenous analyte is then calculated from the ratio of the response of the analyte to the response of the internal standard. This isotope dilution mass spectrometry approach significantly improves the accuracy, precision, and reliability of the quantification. nih.govresearchgate.net The use of deuterated drugs and metabolites has become a key strategy in pharmaceutical research to improve pharmacokinetic studies. nih.govresearchgate.net

Table 5: Examples of Deuterium-Labeled Retinoids Used as Internal Standards

| Compound | CAS Number | Molecular Formula |

|---|---|---|

| 4-Keto 9-cis Retinoic Acid-d3 | 1185241-31-9 | C₂₀H₂₃D₃O₃ |

| all-trans Retinoic acid-d5 | 78996-15-3 | C₂₀H₂₃D₅O₂ |

| 13-cis Retinoic Acid-d5 | Not Available | C₂₀H₂₃D₅O₂ |

| Retinol-d8 | Not Available | C₂₀H₂₂D₈O |

Source: Information compiled from supplier and research databases. nih.govveeprho.comaxios-research.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Keto 9-cis Retinoic Acid-d3 |

| 9-cis-Retinoic Acid |

| 4-oxo-9-cis-Retinoic Acid |

| all-trans-Retinoic Acid |

| 13-cis-Retinoic Acid |

| 4-oxo-Retinoic Acid |

| 13-cis-Retinoic Acid-d5 |

| all-trans Retinoic acid-d5 |

| Retinol-d8 |

| Retinol (B82714) |

| Acetonitrile |

| Methanol |

| Water |

| Formic Acid |

| Acetic Acid |

| Ammonium Acetate |

| Hexane |

Advanced Research Perspectives and Methodological Innovations for 4 Keto 9 Cis Retinoic Acid Methyl Ester

Development of Novel Analytical Techniques for Enhanced Specificity and Sensitivity

The accurate quantification and characterization of 4-Keto 9-cis Retinoic Acid Methyl Ester in complex biological matrices are paramount for elucidating its metabolic fate and functional roles. Given the structural similarity among retinoid isomers, developing analytical methods with high specificity and sensitivity is a significant challenge. sciex.com Modern analytical chemistry offers several powerful techniques to overcome these hurdles.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for retinoid analysis. umich.edu For separating geometric isomers like the 9-cis configuration, normal-phase HPLC often provides better resolution than reverse-phase methods. nih.gov The use of programmed gradient elution, where the mobile phase composition is changed during the analysis, can significantly shorten run times and produce sharper, more symmetrical peaks, which is crucial for accurate quantification. umich.edu

To enhance sensitivity and specificity, HPLC is frequently coupled with advanced detection methods. Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying retinoids and their metabolites in biological samples like serum or plasma. thermofisher.comresearchgate.net This method allows for the monitoring of specific precursor-to-product ion transitions, which minimizes interference from the complex biological matrix. omicsonline.orgomicsonline.org Recent developments have led to assays with lower limits of detection in the attomolar range, enabling the measurement of endogenous retinoids in very small tissue samples (10-20 mg). researchgate.net

Innovations such as Differential Mobility Spectrometry (DMS), like SelexION® technology, provide an additional layer of separation orthogonal to chromatography. sciex.com DMS separates ions based on their chemical properties and shape before they enter the mass spectrometer, effectively reducing matrix interferences and helping to resolve isomeric compounds that may co-elute from the HPLC column. sciex.com These advanced analytical approaches are essential for obtaining reliable quantitative data on this compound, paving the way for more accurate pharmacokinetic and metabolic studies.

| Technique | Principle | Advantages for Retinoid Analysis | Key Findings/Applications |

|---|---|---|---|

| Normal-Phase HPLC | Separation based on polarity using a polar stationary phase and non-polar mobile phase. | Superior resolution of geometric isomers compared to reverse-phase. nih.gov | Effective for quantifying 11-cis-retinol (B117599) and 11-cis-retinal (B22103) in eye extracts. nih.gov |

| Gradient Elution HPLC | The composition of the mobile phase is varied during the separation. | Shortens analysis time and improves peak shape for compounds with different polarities. umich.edu | Successfully applied to the analysis of multiple retinoids, including 13-cis-retinoic acid and its 4-oxo metabolite. umich.edu |

| LC-MS/MS | Combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. | Provides high sensitivity (sub-ng/mL levels) and specificity by monitoring specific ion transitions, reducing matrix effects. thermofisher.comresearchgate.net | Used for simultaneous estimation of 9-cis-retinoic acid and 4-oxo-9-cis-retinoic acid in human plasma. omicsonline.orgomicsonline.org |

| Differential Mobility Spectrometry (DMS) | Separates ions in the gas phase based on differences in their mobility in an electric field, providing an orthogonal separation to LC. | Drastically reduces matrix interferences and can separate isomers even without chromatographic separation. sciex.com | Improves confidence and quality of quantitative results for retinoic acid isomers in complex biological samples. sciex.com |

Computational Modeling and In Silico Studies for Predicting Interactions and Mechanisms

Computational modeling and in silico studies have become indispensable tools in modern drug discovery and molecular biology, offering a way to predict and analyze the interactions between ligands and their protein targets at an atomic level. For this compound, these methods are crucial for predicting its binding affinity and mechanism of action with nuclear receptors, particularly the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Induced fit docking (IFD) is a more advanced approach that accounts for the flexibility of the receptor's active site, providing a more realistic model of the binding event. nih.govvast.vn By analyzing the induced fit of active site residues upon ligand binding, researchers can build more accurate receptor models for virtual screening of large compound libraries to identify novel agonists or antagonists. nih.govvast.vnresearchgate.net These computational approaches not only rationalize the binding modes of known ligands but also guide the design of new analogues with improved specificity or activity. rsc.org

| Computational Method | Objective | Key Parameters Analyzed | Relevance for this compound |

|---|---|---|---|

| Molecular Docking | Predict the binding orientation and affinity of a ligand to a receptor. rsc.org | Binding energy, hydrogen bonds, hydrophobic interactions, conformational flexibility. nih.govrsc.org | Predicts how the compound interacts with RAR and RXR binding pockets and how its structure affects binding affinity. rsc.org |

| Induced Fit Docking (IFD) | Accounts for the flexibility of the receptor's binding site upon ligand binding. nih.govvast.vn | Changes in active site residue conformation, energy of the system. vast.vn | Provides a more accurate model of the binding interaction, leading to better predictions of biological activity. nih.govvast.vn |

| Virtual Screening | To screen large libraries of compounds in silico to identify potential ligands for a specific receptor. nih.gov | Docking scores, fit within the binding site model. nih.gov | Could be used to compare the predicted activity of this compound against other retinoids or to identify novel, more potent analogues. nih.govvast.vn |

Exploration of Advanced In Vitro and Ex Vivo Research Models for Deeper Mechanistic Elucidation

While traditional two-dimensional (2D) cell culture has been valuable, it often fails to replicate the complex microenvironment of native tissues. The development of advanced three-dimensional (3D) cell culture models, including organoids and spheroids, provides a more physiologically relevant context for studying the effects of compounds like this compound. researchgate.netcorning.commdpi.com

3D cell culture systems better mimic in vivo conditions by incorporating cell-cell and cell-matrix interactions, diffusion gradients, and biomechanical cues that are absent in 2D monolayers. researchgate.netcorning.comresearchgate.net For instance, skin models composed of keratinocytes and fibroblasts embedded in a collagen matrix can be used to study the effects of retinoids on cell proliferation, differentiation, and morphology in a structure that more accurately resembles human skin. researchgate.netyoutube.com Similarly, retinal organoids, which self-assemble into structures mimicking the human retina, offer a powerful platform for investigating the role of retinoids in retinal development and disease. researchgate.net These models allow for the study of complex biological processes that cannot be adequately addressed in simpler systems.

In addition to 3D models, sophisticated in vitro assays are employed to dissect specific molecular mechanisms. Cell-based luciferase reporter assays are widely used to quantify the ability of a compound to activate nuclear receptors like RARs and RXRs. nih.gov These assays measure the transcriptional activation of a reporter gene linked to a specific retinoic acid response element (RARE). nih.gov Another technique, the limited proteolytic digestion assay, can reveal ligand-induced conformational changes in a receptor, providing direct evidence of binding and activation. nih.gov The use of human pluripotent stem cell-derived neural stem cells (NSCs) offers a model to study the concentration-dependent effects of retinoids on neural differentiation and gene expression, mimicking early stages of human neural development. nih.gov These advanced models are critical for a deeper mechanistic elucidation of the biological activities of this compound.

| Model/Assay | Description | Advantages | Potential Application for this compound |

|---|---|---|---|

| 3D Skin Models | Co-cultures of keratinocytes and fibroblasts in a collagen matrix, often grown at an air-liquid interface. researchgate.net | Mimics the structure and cellular interactions of human skin, allowing for topical application studies. researchgate.netyoutube.com | Assessing effects on skin cell proliferation, differentiation, and extracellular matrix protein expression. researchgate.net |

| Retinal Organoids | Self-assembling 3D structures derived from stem cells that recapitulate the architecture of the developing retina. researchgate.net | Provides a physiologically relevant model for studying retinal development, function, and disease. researchgate.net | Investigating the compound's role in photoreceptor development and retinoid cycle pathways. |

| Luciferase Reporter Assays | Cell-based assays that measure the transcriptional activation of a reporter gene driven by a specific response element (e.g., RARE). nih.gov | Quantitative measure of receptor activation (RAR/RXR) in a cellular context. nih.gov | Determining the potency and efficacy of the compound as an agonist or antagonist for specific retinoid receptor isotypes. nih.gov |

| Differentiating Neural Stem Cells (NSCs) | Human pluripotent stem cell-derived NSCs that spontaneously differentiate into neurons and glial cells. nih.gov | Models early human neural development and allows for time-resolved analysis of differentiation markers. nih.gov | Examining effects on neural network formation, gene expression, and potential neurotoxicity. nih.gov |

Q & A

Q. What are the critical physicochemical properties of 4-Keto 9-cis Retinoic Acid Methyl Ester, and how do they influence experimental design?

Answer: this compound (CAS 163955-59-7) is a methylated derivative of retinoic acid. Key properties include:

- Molecular Formula : C21H28O3 (derived from ).

- Solubility : Limited solubility in aqueous solutions; optimal dissolution in organic solvents like DMSO or ethanol (e.g., 20 mg/ml in DMSO, as noted for related retinoids in ).

- Stability : Light- and temperature-sensitive; store at -20°C in airtight, light-protected containers ().

Q. Experimental Design Considerations :

Q. How can researchers verify the purity and identity of this compound?

Answer:

- Certificate of Analysis (COA) : Request from suppliers (e.g., Santa Cruz Biotechnology) using batch-specific identifiers (). COA should include HPLC purity (>95%), mass spectrometry (MS) data, and nuclear magnetic resonance (NMR) spectra.

- In-House Validation :

- Isomer Differentiation : Use chiral chromatography to distinguish 9-cis from all-trans or 13-cis isomers ().

Q. What safety protocols are essential for handling this compound?

Answer: Based on OSHA HCS standards for related retinoids ( ):

-

Hazard Classification :

Hazard Category Classification Precautions Reproductive Toxicity Category 1B Use fume hoods; avoid exposure during pregnancy. Skin Irritation Category 2 Wear nitrile gloves and lab coats. Eye Damage Category 2A Use safety goggles. -

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What are the methodological challenges in studying the biological activity of this compound, and how can they be addressed?

Answer: Challenges :

Q. Solutions :

Q. How does this compound compare to other retinoids in modulating immune responses?

Answer:

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

Answer:

-

Sample Preparation :

-

Quantification Methods :

Technique LOD LOQ Key Parameters GC-MS 0.1 ng/ml 0.3 ng/ml Column: DB-5MS; Ionization: EI+ (70 eV) (). HPLC-UV 10 ng/ml 30 ng/ml Column: C18; λ = 340 nm (). -

Validation : Include internal standards (e.g., 4-Keto-13-cis Retinoic Acid, CAS 71748-58-8) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.